Cas no 755740-10-4 (O-(3,5-dichlorophenyl)methylhydroxylamine)

O-(3,5-Dichlorophenyl)methylhydroxylamine is a specialized organic compound featuring a hydroxylamine group attached to a 3,5-dichlorophenylmethyl moiety. This structure imparts reactivity useful in synthetic chemistry, particularly in the formation of oxime derivatives or as an intermediate in pharmaceutical and agrochemical applications. The dichlorophenyl group enhances stability and influences electronic properties, making it valuable for selective transformations. Its hydroxylamine functionality allows for nucleophilic reactions, including condensation with carbonyl compounds. The compound is typically handled under controlled conditions due to its potential sensitivity. It is employed in research settings for the development of novel bioactive molecules, leveraging its structural versatility and reactivity.
O-(3,5-dichlorophenyl)methylhydroxylamine structure
755740-10-4 structure
Product Name:O-(3,5-dichlorophenyl)methylhydroxylamine
CAS No:755740-10-4
MF:C7H7Cl2NO
MW:192.042579889297
MDL:MFCD22563028
CID:4656023
PubChem ID:1480324
Update Time:2025-05-21

O-(3,5-dichlorophenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • O-(3,5-dichlorophenyl)methylhydroxylamine
    • MDL: MFCD22563028
    • Inchi: 1S/C7H7Cl2NO/c8-6-1-5(4-11-10)2-7(9)3-6/h1-3H,4,10H2
    • InChI Key: JDDDGXOQVRPABR-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)CON)Cl

Computed Properties

  • Exact Mass: 190.9904692g/mol
  • Monoisotopic Mass: 190.9904692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 113
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 35.2Ų

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Additional information on O-(3,5-dichlorophenyl)methylhydroxylamine

Introduction to O-(3,5-dichlorophenyl)methylhydroxylamine (CAS No. 755740-10-4)

O-(3,5-dichlorophenyl)methylhydroxylamine (CAS No. 755740-10-4) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and chemical properties, plays a crucial role in various synthetic applications and potential therapeutic developments.

The molecular structure of O-(3,5-dichlorophenyl)methylhydroxylamine consists of a hydroxylamine moiety attached to a benzene ring substituted with two chlorine atoms at the 3rd and 5th positions. This specific arrangement imparts distinct reactivity and functionality, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both electron-withdrawing chlorine atoms and a nucleophilic hydroxylamine group enhances its utility in cross-coupling reactions, oxidation processes, and as a precursor in drug discovery.

In recent years, the pharmaceutical industry has shown increasing interest in compounds containing hydroxylamine functional groups due to their potential biological activity. Hydroxylamine derivatives are known for their involvement in various metabolic pathways and have been explored as intermediates in the synthesis of antiviral, anticancer, and anti-inflammatory agents. The dichlorophenyl substituent further modulates the electronic properties of the molecule, influencing its interaction with biological targets.

One of the most notable applications of O-(3,5-dichlorophenyl)methylhydroxylamine is in the synthesis of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex organic molecules and have wide-ranging applications in medicinal chemistry. The compound serves as an effective ligand or intermediate that facilitates the formation of carbon-carbon bonds, which are essential for creating pharmacologically relevant structures.

Recent studies have highlighted the role of halogenated aromatic compounds like O-(3,5-dichlorophenyl)methylhydroxylamine in developing novel therapeutic agents. Researchers have demonstrated that such compounds can exhibit inhibitory effects on specific enzymes and receptors involved in disease pathways. For instance, derivatives of this compound have been investigated for their potential to modulate kinases and other enzymes implicated in cancer progression.

The synthesis of O-(3,5-dichlorophenyl)methylhydroxylamine involves multi-step organic transformations that require precise control over reaction conditions. Advanced synthetic methodologies, including palladium-catalyzed coupling reactions and directed ortho-metalation strategies, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of producing the compound but also open avenues for further functionalization.

The safety profile of O-(3,5-dichlorophenyl)methylhydroxylamine is another critical aspect that has been thoroughly evaluated. While it is not classified as a hazardous or controlled substance under current regulations, proper handling procedures must be followed to ensure safe laboratory practices. Storage conditions, such as temperature control and inert atmosphere requirements, are essential to maintain the stability and integrity of the compound.

In conclusion, O-(3,5-dichlorophenyl)methylhydroxylamine (CAS No. 755740-10-4) is a versatile compound with significant implications in pharmaceutical research and synthetic chemistry. Its unique structural features make it an invaluable tool for developing new drugs and materials. As research continues to uncover new applications for this compound, its importance in advancing chemical biology and medicine is likely to grow even further.

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